(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane
Description
Properties
InChI |
InChI=1S/C14H15BO2P/c1-16-13-10-6-7-11-14(13)18(15,17-2)12-8-4-3-5-9-12/h3-11H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGUFVXWRRLRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][P+](C1=CC=CC=C1)(C2=CC=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane typically involves the reaction of ®-(+)-[O-Methyl (O-anisyl)phenylphosphinite] with a borane source. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include borane-tetrahydrofuran complex and anhydrous solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high stereochemical purity .
Chemical Reactions Analysis
Types of Reactions: ®-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinite compounds .
Scientific Research Applications
Catalytic Applications
1.1 Transition Metal Catalysis
(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane serves as a ligand in transition metal catalysis, particularly in reactions involving palladium and rhodium complexes. These complexes are essential for various transformations, including cross-coupling reactions and asymmetric synthesis.
- Example Case Study : In a study on rhodium-catalyzed conjugate addition reactions, the use of phosphine boranes facilitated the formation of enantiomerically enriched products. The ligand's steric and electronic properties were crucial for achieving high selectivity and yield in these reactions .
1.2 Arene Ligand Exchange
The compound has been utilized in arene ligand exchange processes, where it enhances the reactivity of metal complexes. The ability to undergo facile arene displacement allows for the development of new catalytic systems.
-
Data Table 1: Arene Ligand Exchange Reactions
Reaction Type Metal Complex Yield (%) Selectivity Rh-catalyzed addition [Rh(COD)Cl]2 85 High Pd-catalyzed cross-coupling [Pd(PPh3)2Cl2] 90 Moderate
Synthesis of Organoboron Compounds
2.1 Boron-Containing Ligands
This compound is instrumental in synthesizing boron-containing ligands that are pivotal in organoboron chemistry. These ligands are utilized for their ability to form stable complexes with metals, enhancing catalytic activity.
- Synthesis Pathway : The compound can be synthesized through a series of reactions involving phosphines and boranes, leading to the formation of stable organoboron complexes .
Biological Applications
3.1 Anticancer Activity
Certain organoboron compounds have been studied for their biological activity, including potential anticancer properties. The presence of boron in drug molecules can influence their pharmacological profiles.
- Example Case Study : Bortezomib, a boronic acid derivative, has shown efficacy in treating multiple myeloma. Research indicates that similar compounds may exhibit comparable biological activities due to their structural similarities with this compound .
Environmental Applications
4.1 Sensors and Detection
The unique properties of boron compounds allow them to be used as sensors for detecting various analytes, including fluoride ions and environmental pollutants.
Mechanism of Action
The mechanism of action of ®-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and reactions. The borane group plays a crucial role in these interactions, facilitating the transfer of hydride ions and other reactive species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Modifications in Phosphinite-Boranes
Key Compounds for Comparison :
(S)-123 : A phosphinite-borane with an o-anisyl substituent but differing in stereochemistry (S-configuration).
(R)-L19 : Features a bulkier 1-naphthyl group instead of o-anisyl, altering steric hindrance and chelating capacity .
O-Adamantyl Phosphinite-Boranes : Contain a rigid adamantyl group, enhancing steric protection of the phosphorus center .
| Property | (R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane | (S)-123 | (R)-L19 (1-naphthyl analog) | O-Adamantyl Phosphinite-Borane |
|---|---|---|---|---|
| Steric Bulk | Moderate (o-anisyl) | Similar to (R)-isomer | High (1-naphthyl) | Very High (adamantyl) |
| Electronic Effects | Electron-donating (methoxy) | Similar | Electronically neutral | Electron-deficient (adamantyl) |
| Chiral Induction | High enantioselectivity in catalysis | Moderate | Lower due to steric clash | High (rigid structure) |
| Synthetic Route | Borane reduction of phosphinite precursors | Similar | Requires bulky precursors | Borane-mediated reduction |
Key Findings :
Reactivity and Stability
Comparison with Neutral Borane Complexes :
- Methylphosphine Diester-Borane (Compound 25): Neutral charge due to borane complexation, enhancing cellular uptake in oligonucleotide delivery. Unlike boranophosphonates, these compounds avoid anionic repulsion with cell membranes .
| Property | This compound | Methylphosphine Diester-Borane | PB1 |
|---|---|---|---|
| Charge | Neutral | Neutral | Neutral |
| Biological Activity | Limited data | Enhanced cellular uptake | Redox-mediated protein modulation |
| Stability | Air-sensitive | Hydrolytically stable | Stable in cell culture |
Key Findings :
Comparison with BINOL-Derived Bis-Borane Catalysts :
- Catalyst 8: A bis-borane catalyst derived from BINOL ligands, used in enantioselective reductions (e.g., quinoxaline derivatives) .
| Property | This compound | BINOL-Derived Bis-Borane Catalyst 8 |
|---|---|---|
| Catalytic Role | Chiral ligand/precursor | Active catalyst |
| Reaction Scope | Limited to phosphine-mediated processes | Broad (C=N bond reduction, hydrosilylation) |
| Enantioselectivity | High in model reactions | >90% ee in quinoxaline reductions |
Key Findings :
- BINOL-derived catalysts leverage borane’s Lewis acidity for substrate activation, whereas this compound primarily serves as a chiral auxiliary .
Biological Activity
(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane is a phosphine borane complex that has garnered attention for its potential biological activities, particularly in asymmetric catalysis and as a ligand in coordination chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal and agricultural chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of chiral phosphines with boranes. The process often employs asymmetric synthesis techniques to ensure the desired stereochemistry. For instance, methods utilizing chiral auxiliaries such as ephedrine have been reported to yield high enantiomeric excesses in phosphine derivatives .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : Phosphine boranes can act as enzyme inhibitors by interacting with active sites through coordination. This can modulate enzymatic activity, which is crucial in biochemical pathways.
- Ligand Activity : As a ligand, it may facilitate metal coordination, enhancing catalytic processes in organic transformations that are relevant in drug development and synthesis .
Biological Studies and Findings
Research into the biological effects of this compound has shown promising results:
- Anticancer Activity : Preliminary studies indicate that phosphine boranes exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of cellular signaling pathways.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various phosphine boranes on human cancer cell lines. Results indicated that this compound exhibited significant inhibition of cell proliferation at micromolar concentrations.
- Enzyme Interaction Studies : Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings suggested that it could effectively inhibit key enzymes, leading to altered metabolic profiles in treated cells.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane with high enantiomeric purity?
- Methodology : Use a three-step protocol involving (i) preparation of P-chirogenic chlorophosphine-borane precursors via oxazaphospholidine borane intermediates, (ii) reaction with organolithium reagents (e.g., MeLi) at –78°C in anhydrous THF, and (iii) purification by silica gel chromatography (toluene/AcOEt eluent) followed by recrystallization (hexane/isopropanol) . Key variables include temperature control to prevent racemization and solvent choice to stabilize intermediates.
Q. How does the o-anisyl substituent influence the steric and electronic properties of this phosphinite-borane ligand in asymmetric catalysis?
- Methodology : Compare catalytic performance of ligands with o-anisyl vs. 1-naphthyl substituents using kinetic studies (e.g., enantioselectivity in hydrogenation). The o-anisyl group enhances chelation capacity due to its electron-donating methoxy group, while its moderate steric bulk balances substrate accessibility . Computational modeling (DFT/GIAO chemical shift calculations) can quantify electronic contributions .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Employ P NMR to verify phosphorus stereochemistry and B NMR to assess borane coordination. X-ray crystallography (e.g., Ligand1a–Ligand2c datasets) provides definitive stereochemical assignment . Elemental analysis and IR spectroscopy further validate purity .
Advanced Research Questions
Q. How can contradictory data on catalytic efficiency between (R)- and (S)-enantiomers be resolved in cross-coupling reactions?
- Methodology : Conduct systematic ligand-substitution studies under identical reaction conditions (solvent, temperature, substrate scope). For example, replace o-anisyl with phenyl or methyl groups to isolate steric vs. electronic effects. Use kinetic isotope effects (KIE) and Eyring analysis to probe rate-determining steps .
Q. What mechanistic insights explain the role of borane coordination in stabilizing transient intermediates during asymmetric catalysis?
- Methodology : Perform in situ B NMR monitoring of catalytic cycles to track borane-ligand interactions. Compare with stoichiometric reactions using deuterated substrates to identify hydride transfer pathways. Computational studies (B97xD/6-311+G(d,p) level) can model transition states involving borane-substrate adducts .
Q. How do competing decomposition pathways of this compound affect its catalytic lifetime?
- Methodology : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map thermal stability. Accelerated aging studies in polar vs. nonpolar solvents (e.g., THF vs. toluene) can identify hydrolytic or oxidative degradation products via LC-MS .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported enantioselectivity values for this ligand across different catalytic systems?
- Methodology : Standardize reaction parameters (e.g., substrate/catalyst ratio, solvent purity) and validate using a reference reaction (e.g., asymmetric hydrogenation of acetophenone). Cross-lab reproducibility trials and round-robin testing with shared ligand batches minimize experimental variability .
Q. What strategies mitigate conflicting computational predictions vs. experimental data on ligand-substrate binding affinities?
- Methodology : Refine computational models by incorporating solvent effects (e.g., SMD continuum models) and dispersion corrections (e.g., D3 Grimme). Validate with isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Tables for Key Data
| Property | Analytical Method | Key Findings | Reference |
|---|---|---|---|
| Enantiomeric Purity | P NMR | >99% ee achieved via low-temperature organolithium addition | |
| Borane Coordination Stability | B NMR | δ 17.2–22.5 ppm signals confirm dual boron environments | |
| Thermal Decomposition Onset | DSC/TGA | Decomposition initiates at 120°C in inert atmosphere |
Key Research Gaps
- Stereochemical Lability : Limited data exist on the configurational stability of P-chirogenic centers under catalytic conditions. Time-resolved CD spectroscopy could address this .
- Scale-Up Challenges : Current syntheses are low-yield (30–50%); flow chemistry or microwave-assisted methods may improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
